SN 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

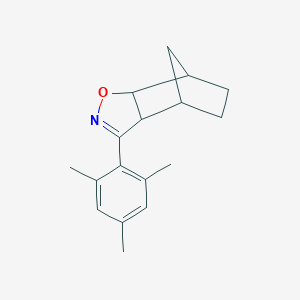

5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLZNTYMDOPBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336631 | |

| Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823218-99-1 | |

| Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the SN2 Reaction Mechanism

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the bimolecular nucleophilic substitution (SN2) reaction is fundamental. This guide provides a graduate-level exploration of the SN2 mechanism, its kinetics, stereochemistry, and the factors influencing its outcome, supplemented with data, experimental considerations, and visual representations.

Core Principles of the SN2 Reaction

The SN2 reaction is a cornerstone of organic chemistry, characterized by a concerted, single-step mechanism.[1][2][3] In this process, a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[4] The designation "SN2" signifies a S ubstitution, N ucleophilic, b imolecular reaction, indicating that the rate-determining step involves the collision of two species: the substrate and the nucleophile.[2][5]

Kinetics: The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].[2][6][7] This kinetic profile is a key piece of experimental evidence supporting the bimolecular nature of the reaction.[8][9] Increasing the concentration of either reactant will proportionally increase the reaction rate.[8][10]

Mechanism and Stereochemistry: The hallmark of the SN2 mechanism is the "backside attack." The nucleophile approaches the electrophilic carbon from the side opposite to the leaving group, at an angle of 180°.[4][7] This trajectory is governed by molecular orbital theory, where the highest occupied molecular orbital (HOMO) of the nucleophile interacts with the lowest unoccupied molecular orbital (LUMO), a σ* antibonding orbital, of the carbon-leaving group bond.[2][5]

This backside attack leads to a specific stereochemical outcome: inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.[5][7][11] If the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa.[1][3] This stereospecificity is a powerful tool in asymmetric synthesis.

The Transition State

The SN2 reaction proceeds through a high-energy, unstable transition state that cannot be isolated.[12][13] In this transient species, the central carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group.[5][7][12] The geometry of this transition state is trigonal bipyramidal.[7][14] The stability of this transition state is a critical determinant of the reaction rate; factors that stabilize the transition state will lower the activation energy and accelerate the reaction.[13]

Caption: The SN2 reaction mechanism proceeds via a backside attack, leading to a pentacoordinate transition state and inversion of stereochemistry.

Factors Influencing the SN2 Reaction Rate

The efficiency and rate of an SN2 reaction are governed by several key factors: the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the properties of the solvent.[5]

Substrate Structure

Steric hindrance is the most significant substrate-related factor affecting the SN2 reaction rate.[9][15] The nucleophile must have unhindered access to the electrophilic carbon. Consequently, the reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary.[5][15] Tertiary substrates are generally unreactive via the SN2 pathway due to severe steric hindrance that prevents the backside attack.[5][15]

| Substrate Type | Relative Rate of SN2 Reaction |

| Methyl (CH₃X) | ~30 |

| Primary (RCH₂X) | 1 |

| Secondary (R₂CHX) | 0.02 |

| Tertiary (R₃CX) | ~0 (unreactive) |

Note: Relative rates are approximate and can vary with specific reactants and conditions.

Nucleophile Strength

The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[6][16] Stronger nucleophiles, which are more willing to donate their electron pair, will react faster.[16] Nucleophilicity is influenced by several factors:

-

Charge: Anionic species are generally stronger nucleophiles than their neutral counterparts (e.g., OH⁻ > H₂O).[10][16]

-

Electronegativity: Within a period of the periodic table, nucleophilicity increases with decreasing electronegativity (e.g., NH₂⁻ > OH⁻ > F⁻).

-

Polarizability: Within a group, nucleophilicity generally increases down the column in protic solvents due to increased polarizability and weaker solvation (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻).

-

Steric Hindrance: Bulky nucleophiles are less reactive in SN2 reactions.

Leaving Group Ability

A good leaving group is one that is stable once it has departed with the electron pair from its former bond.[16] The best leaving groups are weak bases.[16] This is because weak bases are able to stabilize the negative charge effectively.[16] The stability of the leaving group can be correlated with the pKa of its conjugate acid; the lower the pKa, the better the leaving group.[5]

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate |

| I⁻ | HI | -10 | Excellent |

| Br⁻ | HBr | -9 | Good |

| Cl⁻ | HCl | -7 | Moderate |

| F⁻ | HF | 3.2 | Poor |

| H₂O | H₃O⁺ | -1.7 | Good (as H₂O) |

| TsO⁻ | TsOH | -2.8 | Excellent |

Solvent Effects

The choice of solvent can have a profound impact on the rate of an SN2 reaction.[16] Polar aprotic solvents are generally the preferred medium for SN2 reactions.[5][6][17] These solvents, such as acetone, acetonitrile, DMSO, and DMF, can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile.[2] This leaves the nucleophile "naked" and more reactive.[2]

In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction.[5][16]

Caption: Key factors influencing the rate of an SN2 reaction.

Experimental Protocols for Studying SN2 Reactions

Kinetic Studies

The bimolecular nature of the SN2 reaction can be confirmed experimentally by monitoring the reaction rate as a function of reactant concentrations.

Methodology:

-

Reaction Setup: A solution of the alkyl halide (substrate) in a suitable polar aprotic solvent is prepared in a reaction vessel equipped with a stirring mechanism and temperature control.

-

Initiation: The reaction is initiated by the addition of a known concentration of the nucleophile.

-

Monitoring: The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture and quenching the reaction (e.g., by rapid cooling or addition of a quenching agent).

-

Analysis: The concentration of the remaining substrate or the formed product in each aliquot is determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Data Analysis: The reaction rate is determined from the change in concentration over time. By performing a series of experiments where the initial concentration of either the substrate or the nucleophile is varied while the other is held constant, the order of the reaction with respect to each reactant can be determined, thus confirming the second-order rate law.

Stereochemical Analysis

The inversion of configuration characteristic of the SN2 reaction can be verified using polarimetry if the substrate and product are chiral and optically active.

Methodology:

-

Chiral Substrate: An enantiomerically pure sample of a chiral alkyl halide is used as the starting material.

-

Optical Rotation Measurement: The specific rotation of the starting material is measured using a polarimeter.

-

Reaction: The SN2 reaction is carried out to completion.

-

Product Isolation and Purification: The product is isolated from the reaction mixture and purified.

-

Product Optical Rotation Measurement: The specific rotation of the purified product is measured.

-

Analysis: A change in the sign of the optical rotation (e.g., from (+) to (-)) and a retention of optical purity indicate that the reaction has proceeded with inversion of configuration.[11] The absolute configurations of the starting material and product can be independently determined (e.g., by X-ray crystallography or correlation with known compounds) to confirm the inversion.

This in-depth guide provides a comprehensive overview of the SN2 reaction mechanism, tailored for an audience of researchers and professionals in the chemical and pharmaceutical sciences. A thorough grasp of these principles is essential for the rational design of synthetic routes and the development of new chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. SN2 reaction - Wikipedia [en.wikipedia.org]

- 6. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 10. aakash.ac.in [aakash.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

A Technical Guide to the Stereochemistry of Sₙ2 Reactions and the Walden Inversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemical course of bimolecular nucleophilic substitution (Sₙ2) reactions, with a central focus on the Walden inversion. We delve into the foundational principles that govern the inversion of configuration at a stereocenter during an Sₙ2 reaction and present the seminal experimental work that established this fundamental concept in organic chemistry. This document includes detailed experimental protocols from historical papers, quantitative data on reaction kinetics, and visualizations of the key mechanistic and experimental workflows, offering a comprehensive resource for professionals in chemical research and drug development.

Core Principles of Sₙ2 Stereochemistry

The Sₙ2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism in which a nucleophile attacks an electrophilic carbon center, and a leaving group departs simultaneously.[1][2] This single-step process dictates a specific and predictable stereochemical outcome: inversion of configuration at the reaction center.[3][4] This phenomenon is famously known as the Walden inversion.[5][6]

The stereospecificity of the Sₙ2 reaction arises from the geometric constraints of the transition state. The incoming nucleophile attacks the carbon atom from the side directly opposite to the leaving group, a trajectory referred to as "backside attack".[1][2] This approach is favored for two primary reasons:

-

Minimized Steric Hindrance: Approaching from the backside avoids steric repulsion from the leaving group and any substituents on the carbon atom.

-

Optimal Orbital Overlap: The highest occupied molecular orbital (HOMO) of the nucleophile can effectively overlap with the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond. This interaction weakens the C-LG bond and facilitates the formation of the new C-Nu bond.

As the reaction proceeds through the transition state, the carbon atom becomes transiently pentacoordinate with a trigonal bipyramidal geometry. The three non-reacting substituents lie in a plane, with the nucleophile and the leaving group occupying the apical positions. As the leaving group departs, the three substituents "flip" to the other side, much like an umbrella inverting in a strong wind, leading to a product with the opposite stereochemical configuration compared to the reactant.[3][4]

The Seminal Discovery: Walden's Inversion

In 1896, Paul Walden conducted a series of experiments that provided the first evidence of stereochemical inversion during a substitution reaction.[7][8] His work on the interconversion of enantiomers of malic acid laid the groundwork for our understanding of Sₙ2 stereochemistry.

The Walden Cycle

Walden demonstrated that he could convert (+)-malic acid into (-)-malic acid and vice versa through a cycle of reactions, which became known as the Walden cycle.[6] This indicated that at least one step in the cycle must proceed with an inversion of configuration.

The key steps in the Walden cycle involved the reaction of malic acid with phosphorus pentachloride (PCl₅) and silver(I) oxide (Ag₂O).[3][8]

-

Reaction with PCl₅: Treatment of (-)-malic acid with PCl₅ yielded (+)-chlorosuccinic acid. This step proceeds with an inversion of configuration.

-

Reaction with Ag₂O: Subsequent reaction of (+)-chlorosuccinic acid with Ag₂O (in the presence of water) produced (+)-malic acid. This step was later determined to proceed with overall retention of configuration, likely through a double inversion mechanism involving an intramolecular neighboring group participation.

By completing the cycle, Walden showed that a net inversion of the starting material's stereochemistry was possible, a groundbreaking discovery at the time.

Experimental Protocol: The Walden Cycle

While Walden's original 1896 paper does not provide a detailed, step-by-step protocol in the modern sense, the general procedure can be outlined as follows:

Materials:

-

(-)-Malic acid

-

Phosphorus pentachloride (PCl₅)

-

Silver(I) oxide (Ag₂O)

-

Water

-

Ether (as a solvent for the PCl₅ reaction)[3]

-

Polarimeter for measuring optical rotation

Procedure:

-

Conversion of (-)-Malic Acid to (+)-Chlorosuccinic Acid (Inversion):

-

(-)-Malic acid is reacted with phosphorus pentachloride, likely in a solvent such as ether.[3]

-

The product, (+)-chlorosuccinic acid, is isolated and purified.

-

The optical rotation of the purified product is measured using a polarimeter to confirm the change in stereochemistry.

-

-

Conversion of (+)-Chlorosuccinic Acid to (+)-Malic Acid (Retention):

-

(+)-Chlorosuccinic acid is treated with a suspension of silver(I) oxide in water.

-

The reaction mixture is likely heated to facilitate the hydrolysis.

-

The resulting (+)-malic acid is isolated, purified, and its optical rotation is measured.

-

-

Completion of the Cycle:

-

The newly formed (+)-malic acid can then be subjected to the same two-step process (reaction with PCl₅ followed by Ag₂O) to regenerate (-)-malic acid, completing the cycle and demonstrating the interconversion of enantiomers.

-

Stereochemical Analysis: The primary method of analysis at the time was polarimetry.[9] The change in the direction of rotation of plane-polarized light provided the evidence for the change in stereochemistry.

Quantitative Evidence: The Work of Hughes and Ingold

In the 1930s, Sir Christopher Ingold and Edward D. Hughes conducted a series of elegant kinetic studies that provided definitive quantitative evidence for the Sₙ2 mechanism and its stereochemical consequences.[1][10] Their work established the bimolecular nature of the reaction and confirmed that it proceeds with complete inversion of configuration.

Kinetic Studies

Hughes and Ingold demonstrated that the rate of these substitution reactions is dependent on the concentration of both the alkyl halide and the nucleophile, establishing the reaction as second-order overall.[11][12]

Rate Law: Rate = k[Alkyl Halide][Nucleophile]

This second-order rate law is consistent with a single, concerted rate-determining step involving both reacting species.

Experimental Protocol: Kinetic Measurements of an Sₙ2 Reaction

A representative experiment from Hughes and Ingold's work involved the reaction of an optically active secondary alkyl halide, such as 2-bromooctane, with a nucleophile, like hydroxide or iodide ions.

Materials:

-

Optically active 2-bromooctane

-

Sodium hydroxide or Sodium iodide

-

Appropriate solvent (e.g., acetone or ethanol)

-

Polarimeter

-

Apparatus for titrimetric or conductometric analysis

Procedure:

-

Preparation of Reaction Mixture:

-

Solutions of the alkyl halide and the nucleophile of known concentrations are prepared in a suitable solvent (e.g., 15% sodium iodide in acetone).[6]

-

The reaction is initiated by mixing the two solutions in a thermostated bath to maintain a constant temperature.

-

-

Monitoring the Reaction Rate:

-

Titrimetric Method: Aliquots of the reaction mixture are withdrawn at regular time intervals and the reaction is quenched (e.g., by adding acid to neutralize the hydroxide nucleophile). The concentration of the remaining nucleophile or the formed halide ion is then determined by titration.

-

Conductometric Method: If the reaction involves a change in the number or type of ions, the change in the electrical conductivity of the solution can be monitored over time to determine the reaction rate.[13]

-

-

Stereochemical Analysis:

-

At the end of the reaction, the product (e.g., 2-octanol) is isolated and purified.

-

The optical rotation of the pure product is measured using a polarimeter.

-

By comparing the sign and magnitude of the optical rotation of the product with that of the starting material, the stereochemical outcome (inversion or retention) and the enantiomeric excess (ee) of the product can be determined.

-

Quantitative Data

The work of Hughes, Ingold, and their contemporaries generated a wealth of quantitative data on Sₙ2 reactions. The following tables summarize key findings.

Table 1: Relative Rates of Sₙ2 Reactions for Different Alkyl Bromides with a Common Nucleophile

| Alkyl Bromide | Substrate Type | Relative Rate |

| CH₃Br | Methyl | ~1200 |

| CH₃CH₂Br | Primary (1°) | 40 |

| (CH₃)₂CHBr | Secondary (2°) | 1 |

| (CH₃)₃CBr | Tertiary (3°) | ~0 (negligible) |

Data are approximate and compiled from various sources to illustrate the trend.

This data clearly demonstrates the significant impact of steric hindrance on the rate of Sₙ2 reactions. As the substitution around the electrophilic carbon increases, the rate of reaction dramatically decreases.

Table 2: Relative Rates of Sₙ2 Reaction of 1-Bromobutane with Sodium Iodide in Different Solvents

| Solvent | Solvent Type | Relative Rate |

| Methanol | Polar Protic | 1 |

| Ethanol | Polar Protic | 2 |

| Acetone | Polar Aprotic | 200 |

| Dimethylformamide (DMF) | Polar Aprotic | 2800 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 1300 |

Data are illustrative of the general trend.

This table highlights the profound effect of the solvent on Sₙ2 reaction rates. Polar aprotic solvents, which solvate the cation but not the anion (nucleophile) as strongly as polar protic solvents, lead to a "freer" and more reactive nucleophile, thus accelerating the reaction.

Modern Applications and Significance in Drug Development

The stereospecificity of the Sₙ2 reaction is a powerful tool in modern organic synthesis and is of paramount importance in the pharmaceutical industry. The biological activity of a drug is often highly dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.

The ability to predictably invert a stereocenter via an Sₙ2 reaction allows for the stereocontrolled synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the factors that influence the stereochemical outcome of Sₙ2 reactions is therefore critical for the development of efficient and enantioselective synthetic routes to new drugs.

Conclusion

The Walden inversion is a fundamental stereochemical principle that is inextricably linked to the Sₙ2 reaction mechanism. The pioneering work of Paul Walden, followed by the rigorous kinetic and stereochemical studies of Hughes and Ingold, provided the foundational evidence for this phenomenon. The backside attack of the nucleophile, leading to a complete inversion of configuration at the stereocenter, is a predictable and reliable transformation that is widely exploited in modern organic synthesis, particularly in the development of chiral drugs. This guide has provided a detailed overview of the core principles, historical experiments, and quantitative data that underpin our understanding of the stereochemistry of Sₙ2 reactions.

References

- 1. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. webassign.net [webassign.net]

- 7. alephfiles.rtu.lv [alephfiles.rtu.lv]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Conductivity - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

An In-depth Technical Guide to Factors Affecting the Rate of SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of molecules, including many pharmaceutical agents. The rate of this concerted, single-step reaction is highly sensitive to a variety of factors. A thorough understanding of these factors is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes in research and drug development. This technical guide provides a comprehensive overview of the core factors influencing the rate of SN2 reactions, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Core Principles of the SN2 Reaction

The SN2 reaction involves the backside attack of a nucleophile on an electrophilic carbon atom bearing a leaving group. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are simultaneously bonded to the carbon atom. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the second-order rate law:

Rate = k[Substrate][Nucleophile]

Four primary factors govern the rate of an SN2 reaction:

-

Structure of the Substrate: The steric hindrance around the reaction center.

-

Strength of the Nucleophile: The ability of the nucleophile to donate its electron pair.

-

Ability of the Leaving Group: The facility with which the leaving group can depart.

-

Nature of the Solvent: The medium in which the reaction is conducted.

The Effect of Substrate Structure

Steric hindrance is the most significant factor related to the substrate that affects the SN2 reaction rate. The backside attack of the nucleophile requires sufficient space to approach the electrophilic carbon. As the number and size of substituents on the carbon atom increase, the steric hindrance increases, making the backside attack more difficult and slowing down the reaction rate.[1]

The general order of reactivity for alkyl halides in an SN2 reaction is:

Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) (unreactive)

Tertiary alkyl halides do not undergo SN2 reactions due to the severe steric hindrance that prevents the nucleophile from accessing the reaction center.

Table 1: Relative Rates of SN2 Reactions for Different Alkyl Halides

| Substrate (R-Br) | Class | Relative Rate |

| CH₃Br | Methyl | 30 |

| CH₃CH₂Br | Primary (1°) | 1 |

| (CH₃)₂CHBr | Secondary (2°) | 0.02 |

| (CH₃)₃CBr | Tertiary (3°) | ~0 (unreactive) |

The Strength of the Nucleophile

The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. A stronger nucleophile, being more reactive, will attack the electrophilic carbon more readily, leading to a faster reaction. Nucleophilicity is influenced by several factors:

-

Charge: Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., OH⁻ > H₂O).

-

Basicity: In a series of nucleophiles with the same attacking atom, nucleophilicity often parallels basicity.

-

Polarizability: Larger atoms are more polarizable, meaning their electron clouds can be more easily distorted. This enhances their ability to form the new bond in the transition state. For halide ions in protic solvents, nucleophilicity increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.

-

Solvent: The nature of the solvent can significantly impact nucleophilicity, as discussed in a later section.

Table 2: Relative Nucleophilicity of Common Nucleophiles

| Nucleophile | Relative Rate |

| I⁻ | 100,000 |

| HS⁻ | 100,000 |

| CN⁻ | 10,000 |

| Br⁻ | 10,000 |

| N₃⁻ | 4,000 |

| CH₃O⁻ | 1,000 |

| Cl⁻ | 200 |

| F⁻ | 20 |

| H₂O | 1 |

The Ability of the Leaving Group

A good leaving group is essential for a facile SN2 reaction. The leaving group departs with the electron pair from the carbon-leaving group bond. Therefore, the best leaving groups are those that are stable as anions. This stability is inversely related to basicity; weaker bases are better leaving groups.

The general order of leaving group ability for halides is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This is because iodide is the weakest base among the halides. Other excellent leaving groups include sulfonates like tosylate (TsO⁻), mesylate (MsO⁻), and triflate (TfO⁻), which are the conjugate bases of strong acids.

Table 3: Relative Rates of SN2 Reactions with Different Leaving Groups

| Leaving Group (in R-X) | Relative Rate |

| I⁻ | 30,000 |

| Br⁻ | 10,000 |

| Cl⁻ | 200 |

| F⁻ | 1 |

The Effect of the Solvent

The solvent plays a crucial role in SN2 reactions by solvating both the nucleophile and the departing leaving group. Solvents are broadly classified as protic (containing -OH or -NH groups) and aprotic (lacking these groups).

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn decreases its reactivity and slows down the SN2 reaction rate.

-

Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are polar enough to dissolve the reactants but cannot form hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a significant increase in the rate of SN2 reactions.

Table 4: Relative Rates of an SN2 Reaction in Different Solvents

| Solvent | Type | Relative Rate |

| H₂O | Polar Protic | 1 |

| CH₃OH | Polar Protic | 4 |

| C₂H₅OH | Polar Protic | 10 |

| Acetone | Polar Aprotic | 500 |

| Acetonitrile | Polar Aprotic | 5,000 |

| DMF | Polar Aprotic | 28,000 |

| DMSO | Polar Aprotic | 1,300,000 |

Experimental Protocols

A. Determination of SN2 Reaction Kinetics using ¹H NMR Spectroscopy

This experiment follows the reaction between 1-bromobutane and sodium iodide in deuterated acetone to determine the reaction's rate law.

Materials:

-

1-bromobutane

-

Sodium iodide

-

Acetone-d₆

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of 1-bromobutane in acetone-d₆.

-

Prepare a separate stock solution of sodium iodide in acetone-d₆.

-

Equilibrate both solutions to the desired reaction temperature in a water bath.

-

To start the reaction, mix known volumes of the two stock solutions in an NMR tube.

-

Quickly place the NMR tube in the pre-equilibrated NMR spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a proton on the α-carbon of 1-bromobutane and 1-iodobutane.

-

Plot the concentration of the reactant (1-bromobutane) versus time and the natural logarithm of the concentration versus time to determine the order of the reaction with respect to the substrate.

-

Repeat the experiment with a different initial concentration of sodium iodide to determine the order of the reaction with respect to the nucleophile.

-

From the plots, determine the rate constant (k) for the reaction.

B. SN2 Competition Experiment to Evaluate Leaving Group Ability

This experiment compares the reactivity of 1-chlorobutane and 1-bromobutane in a competitive reaction with a limited amount of sodium iodide.[2]

Materials:

-

1-chlorobutane

-

1-bromobutane

-

Sodium iodide

-

Acetone

-

Gas chromatograph (GC)

Procedure:

-

Prepare a solution containing equimolar amounts of 1-chlorobutane and 1-bromobutane in acetone.

-

Prepare a solution of sodium iodide in acetone with a molar amount that is half the total moles of the alkyl halides.

-

Mix the two solutions to initiate the reactions.

-

Allow the reaction to proceed for a set amount of time at a constant temperature.

-

Quench the reaction by adding a large volume of water.

-

Extract the organic layer containing the unreacted alkyl halides and the alkyl iodide products.

-

Analyze the composition of the organic layer using gas chromatography (GC).

-

The ratio of the unreacted 1-chlorobutane to 1-bromobutane will indicate their relative reactivities. A lower amount of unreacted 1-bromobutane indicates it is the better leaving group and reacted faster.[2]

Visualizations

Logical Relationship of Factors Affecting SN2 Reaction Rate

Caption: Factors influencing the rate of an SN2 reaction.

Experimental Workflow for SN2 Competition Experiment

Caption: Workflow for an SN2 competition experiment.

Application in Drug Synthesis: Synthesis of Tamoxifen (Illustrative SN2 Step)

A key step in some synthetic routes to the breast cancer drug Tamoxifen involves an SN2 reaction to introduce the characteristic side chain.[3]

Caption: Illustrative SN2 step in Tamoxifen synthesis.

Conclusion

The rate of SN2 reactions is a delicate interplay of electronic and steric effects. For professionals in research and drug development, a deep understanding and ability to manipulate these factors—substrate accessibility, nucleophile potency, leaving group stability, and the solvent environment—are critical for the successful and efficient synthesis of target molecules. The quantitative data and experimental protocols provided herein offer a practical framework for applying these principles in a laboratory setting. By carefully considering each of these factors, chemists can fine-tune reaction conditions to achieve desired outcomes, a fundamental skill in the art and science of chemical synthesis.

References

Nucleophilicity versus basicity in SN2 reactions

An In-depth Technical Guide to Nucleophilicity versus Basicity in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of organic chemistry, particularly in the context of drug design and synthesis, a nuanced understanding of nucleophilic substitution reactions is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-X bond formation. The success and selectivity of these reactions are critically dependent on the properties of the nucleophile. Two such fundamental properties, nucleophilicity and basicity, are often correlated but are mechanistically distinct concepts. Basicity is a thermodynamic measure of a species' ability to accept a proton, defined by an equilibrium constant (K_b) or the pK_a of its conjugate acid. In contrast, nucleophilicity is a kinetic measure of a species' ability to attack an electrophilic carbon atom, defined by the reaction rate constant (k).[1][2] This guide provides a detailed exploration of the theoretical underpinnings, influencing factors, and quantitative measurement of nucleophilicity and basicity, offering a robust framework for predicting and controlling the outcomes of SN2 reactions.

Theoretical Framework: A Tale of Two Pathways

While both nucleophiles and bases are Lewis bases that donate electron pairs, their targets distinguish their roles. Basicity describes the equilibrium of an acid-base reaction, a thermodynamic property.[3] A strong base has a high affinity for a proton and its conjugate acid has a high pK_a. Nucleophilicity, however, describes the rate of attack on an electrophilic atom (typically carbon in SN2 reactions), a kinetic property.[2][3] A good nucleophile reacts quickly. Although strong bases are often good nucleophiles, this is not always the case, and the distinction is crucial for reaction design.[4]

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The kinetics of these reactions are profoundly influenced by the surrounding solvent medium. A judicious choice of solvent can dramatically accelerate reaction rates, often by several orders of magnitude, thereby improving efficiency and yield. This technical guide provides an in-depth analysis of the solvent effects on SN2 reaction kinetics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

The Dichotomy of Solvents in SN2 Reactions: Protic vs. Aprotic

The classification of polar solvents into protic and aprotic categories is central to understanding their impact on SN2 reactions.

-

Polar Protic Solvents: These solvents, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), possess a hydrogen atom bonded to an electronegative atom (typically oxygen or nitrogen). This enables them to form strong hydrogen bonds.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone ((CH₃)₂CO), and acetonitrile (CH₃CN) have significant dipole moments but lack an acidic proton.[1][2]

The fundamental difference in how these solvent classes interact with nucleophiles governs their effect on SN2 reaction rates.

The Solvation Effect on Nucleophilicity

In an SN2 reaction, a negatively charged nucleophile attacks an electrophilic carbon center in a single, concerted step.[3] The reactivity of the nucleophile is paramount. Polar protic solvents solvate the anionic nucleophile through hydrogen bonding, forming a "cage" around it.[4][5] This solvation stabilizes the nucleophile, lowering its ground-state energy and consequently increasing the activation energy (ΔG‡) required for the reaction to proceed, thus slowing the reaction rate.[4][5]

Conversely, polar aprotic solvents are poor solvators of anions. While they can effectively solvate the accompanying cation, they leave the nucleophile relatively "naked" and unsolvated.[1][4] This lack of stabilization of the nucleophile's ground state means it is more reactive and has a lower activation energy barrier to overcome for the reaction to occur, leading to a significant increase in the reaction rate.[1][4]

Quantitative Analysis of Solvent Effects

The choice of solvent can lead to dramatic differences in reaction rates. For instance, the reaction of azide ion with 1-bromobutane is reported to be 200,000 times faster in hexamethylphosphoramide (HMPA), a polar aprotic solvent, than in methanol, a polar protic solvent.[4] Similarly, the reaction between bromoethane and potassium iodide proceeds 500 times faster in acetone than in methanol.[6]

The following table summarizes the relative rates of a typical SN2 reaction, the substitution of methyl iodide by the azide ion, in various solvents.

| Solvent | Type | Dielectric Constant (ε) | Relative Rate (k_rel) |

| Methanol (CH₃OH) | Polar Protic | 32.7 | 1 |

| Water (H₂O) | Polar Protic | 80.1 | 7 |

| Ethanol (C₂H₅OH) | Polar Protic | 24.6 | 0.5 |

| Formamide (HCONH₂) | Polar Protic | 111 | 12 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 2800 |

| N-Methylacetamide (NMA) | Polar Aprotic | 179 | 5000 |

| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 5000 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1300 |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | 2000 |

| Hexamethylphosphoramide (HMPA) | Polar Aprotic | 30 | 200,000 |

Data compiled from multiple sources for the reaction of CH₃I with N₃⁻ or similar SN2 reactions to illustrate the general trend.

Experimental Protocols for Measuring SN2 Reaction Kinetics

The determination of reaction rates and the elucidation of solvent effects are achieved through careful kinetic studies. Below are detailed methodologies for key experiments.

Protocol 1: Determination of SN2 Reaction Kinetics using UV-Vis Spectrophotometry

This protocol describes the kinetic analysis of the SN2 reaction between 2,4-dinitrochlorobenzene and piperidine.[7][8] The product, 2,4-dinitrophenylpiperidine, is colored, allowing the reaction progress to be monitored by the change in absorbance over time.

Materials:

-

2,4-dinitrochlorobenzene (DNCB)

-

Piperidine

-

Absolute ethanol (or other solvents to be investigated)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Constant temperature water bath

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 0.620 M piperidine in the chosen solvent (e.g., absolute ethanol).

-

Prepare a stock solution of 0.0104 M DNCB in the same solvent.

-

-

Determination of Product's Maximum Absorbance (λ_max):

-

Mix accurately measured volumes of the reactants and solvent (e.g., 1.0 mL of each reactant stock and 2.0 mL of solvent).

-

Allow the reaction to go to completion (approximately 10-15 minutes).

-

Scan the UV-Vis absorption spectrum of the product mixture to determine the wavelength of maximum absorbance (λ_max).

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

To simplify the rate law, the reaction is run under pseudo-first-order conditions with a large excess of piperidine.

-

In a test tube, add 0.60 mL of the DNCB stock solution and 2.00 mL of the solvent.

-

Equilibrate the test tube in a constant temperature water bath.

-

Configure the spectrophotometer for a kinetics measurement at the predetermined λ_max, setting the total collection time (e.g., 15 minutes) and sampling interval (e.g., 10 seconds).

-

Initiate the reaction by adding 0.5 mL of the piperidine stock solution to the test tube, mix quickly, and immediately begin data collection.

-

-

Data Analysis:

-

The absorbance data over time is used to calculate the concentration of the product at each time point using the Beer-Lambert law (A = εbc).

-

The rate constant (k) is determined by plotting the appropriate function of concentration versus time (e.g., ln([A]∞ - [A]t) vs. time for a first-order reaction).

-

Repeat the experiment in different solvents to compare the rate constants.

-

Protocol 2: Competition Experiment to Determine Relative Reactivity using Gas Chromatography (GC)

This method is used to determine the relative rates of two competing SN2 reactions by quantifying the consumption of reactants.[1]

Materials:

-

Two different alkyl halides (e.g., 1-chlorobutane and 1-bromobutane)

-

A single nucleophile (e.g., sodium iodide)

-

A polar aprotic solvent (e.g., acetone)

-

Gas chromatograph (GC) with an appropriate column

-

Internal standard (e.g., a non-reactive alkane)

-

Reaction vials and centrifuge

Procedure:

-

Reaction Setup:

-

In a reaction vial, combine equimolar amounts of the two alkyl halides (e.g., 1 mmol of 1-chlorobutane and 1 mmol of 1-bromobutane).

-

Add a limiting amount of the nucleophile (e.g., 1 mmol of sodium iodide) dissolved in the chosen solvent (acetone). The nucleophile is the limiting reagent to ensure that not all of the alkyl halides react.

-

Add a known amount of an internal standard.

-

-

Reaction and Quenching:

-

Seal the vial and place it in a constant temperature bath for a set period.

-

After the reaction time, quench the reaction by adding water and a non-polar organic solvent (e.g., diethyl ether) to extract the organic components.

-

Separate the organic layer. The precipitated sodium salts can be removed by centrifugation.

-

-

GC Analysis:

-

Inject a sample of the organic layer into the GC.

-

The GC separates the unreacted alkyl halides and the internal standard.

-

The peak areas of the unreacted alkyl halides are integrated and compared to the peak area of the internal standard to determine their final concentrations.

-

-

Data Analysis:

-

The relative reactivity of the two alkyl halides is determined by comparing the extent of their consumption. The more reactive alkyl halide will be present in a lower concentration at the end of the reaction.

-

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Logical relationship between solvent type, nucleophile solvation, and SN2 reaction rate.

Caption: Experimental workflow for determining SN2 kinetics using UV-Vis spectrophotometry.

Conclusion

The solvent plays a critical, and often decisive, role in the kinetics of SN2 reactions. For researchers in drug development and organic synthesis, understanding and leveraging solvent effects is essential for optimizing reaction conditions, improving yields, and enhancing the overall efficiency of synthetic routes. Polar aprotic solvents, by minimizing the solvation of anionic nucleophiles, are generally the superior choice for accelerating SN2 reactions. The quantitative data and experimental protocols provided in this guide offer a practical framework for the rational selection of solvents and the empirical determination of their impact on reaction kinetics.

References

- 1. google.com [google.com]

- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. homepages.gac.edu [homepages.gac.edu]

An In-depth Technical Guide to the SN2 Reaction Energy Profile and Transition State Theory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction, focusing on its energy profile and the theoretical framework provided by Transition State Theory (TST). It is intended for an audience with a strong background in chemistry, offering detailed quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding of this fundamental reaction mechanism and its application in fields such as drug development.

The SN2 Reaction Mechanism

The SN2 reaction is a cornerstone of organic chemistry, characterized by a concerted, single-step mechanism.[1] In this process, a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[2] The designation "SN2" signifies a S ubstitution, N ucleophilic, b imolecular reaction, indicating that the rate-determining step involves the collision of two species: the nucleophile and the substrate.[1][2]

A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center, known as a Walden inversion.[2] This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group (a "backside attack") to ensure optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO).[1][2]

Energy Profile of an SN2 Reaction

The energetic pathway of an SN2 reaction is best described by a reaction coordinate diagram. This diagram plots the potential energy of the system against the progress of the reaction (the reaction coordinate).

An SN2 reaction proceeds through a single, high-energy transition state and does not involve any reaction intermediates.[1][3] The reactants must acquire sufficient energy, known as the activation energy (Ea or ΔG‡), to reach this transition state.[4][5] The peak of the energy profile represents the transition state, which is a transient, pentacoordinate species where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken.[3][6] This activated complex is highly unstable and cannot be isolated.[3][6] Once the system surpasses the transition state, the energy decreases as the new bond fully forms and the leaving group departs, leading to the final products.

Caption: Energy profile for a typical exothermic SN2 reaction.

Transition State Theory (TST)

Transition State Theory (TST), also known as activated-complex theory, provides a framework for understanding reaction rates.[7][8] TST posits that reactants are in a quasi-equilibrium with the transition state complex.[8] The rate of the reaction is then determined by the frequency at which this complex proceeds to form products.

The central equation in TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡).[4]

-

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

Where:

-

k is the rate constant

-

κ is the transmission coefficient (often assumed to be 1)

-

k_B is the Boltzmann constant

-

T is the absolute temperature

-

h is Planck's constant

-

R is the gas constant

-

ΔG‡ is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡)

TST provides a more mechanistic understanding than the empirical Arrhenius equation by explicitly considering the thermodynamic properties of the transition state.[4][8] The Gibbs free energy of activation (ΔG‡) is composed of both an enthalpic component (ΔH‡, the enthalpy of activation) and an entropic component (ΔS‡, the entropy of activation). For condensed-phase reactions, the activation energy (Ea) from the Arrhenius equation is approximately related to the enthalpy of activation by Ea ≈ ΔH‡ + RT.[8]

Caption: Logical flow of Transition State Theory concepts.

Quantitative Data for SN2 Reactions

The rate of an SN2 reaction is highly sensitive to several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. The rate law for an SN2 reaction is second-order overall: Rate = k[Substrate][Nucleophile].[2][9]

Table 1: Relative Rates of SN2 Reactions for Different Alkyl Halides

| Substrate (R-Br) | Relative Rate | Rationale |

| CH₃-Br (Methyl) | ~1200 | Least sterically hindered, allowing easy backside attack.[3] |

| CH₃CH₂-Br (Primary) | ~40 | Minimal steric hindrance.[3] |

| (CH₃)₂CH-Br (Secondary) | 1 | Increased steric hindrance slows the reaction significantly.[3] |

| (CH₃)₃C-Br (Tertiary) | ~0 (No SN2) | Steric hindrance is too great for backside attack to occur. |

Table 2: Effect of Leaving Group and Solvent on SN2 Reaction Rates

The Finkelstein reaction (conversion of an alkyl chloride or bromide to an alkyl iodide) is a classic example used to study SN2 kinetics.

| Reaction | Solvent | Temp (°C) | k (10⁻⁵ L mol⁻¹ s⁻¹) | ΔG‡ (kcal/mol) |

| n-BuBr + NaI | Acetone | 20 | 69.1 | ~16.9[10] |

| n-BuBr + NaI | Acetone | 40 | 450 | ~16.9[10] |

| n-BuCl + NaI | Acetone | 25 | 0.074 | >17 |

| n-BuBr + NaI | Acetonitrile | 20 | 18.2 | - |

Data adapted from studies on the Finkelstein reaction. Note that I⁻ is a better leaving group than Br⁻, which is better than Cl⁻. Polar aprotic solvents like acetone and acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[3][10]

Experimental Protocols for Kinetic Studies

Determining the rate law and rate constant for an SN2 reaction requires monitoring the concentration of a reactant or product over time.[11]

Protocol: UV-Vis Spectrophotometry for Kinetic Analysis of an SN2 Reaction

This protocol describes the kinetic analysis of the reaction between 2,4-dinitrochlorobenzene (DNCB) and piperidine, a reaction where the product is colored and can be monitored by UV-Vis spectrophotometry.[12]

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the nucleophile (e.g., 0.62 M Piperidine) in a suitable polar aprotic solvent (e.g., absolute ethanol).

-

Prepare a stock solution of the substrate (e.g., 0.01 M DNCB) in the same solvent.

-

-

Determination of Analytical Wavelength (λ_max):

-

Mix stoichiometric amounts of the reactant solutions to allow the reaction to go to completion.

-

Scan the UV-Vis absorption spectrum of the product mixture to identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for kinetic monitoring.

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

To simplify the rate law, the reaction is run under pseudo-first-order conditions where the concentration of one reactant (piperidine) is in large excess (e.g., >10-fold) compared to the other (DNCB).

-

Equilibrate separate solutions of the substrate, nucleophile, and pure solvent to the desired reaction temperature using a thermostatted water bath.

-

Initiate the reaction by rapidly mixing known volumes of the equilibrated solutions directly in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ_max at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 20 minutes).[12]

-

-

Data Analysis:

-

Under pseudo-first-order conditions, the rate law simplifies to Rate = k'[Substrate], where k' = k[Nucleophile].

-

Plot ln(A∞ - At) versus time, where A∞ is the final absorbance (at reaction completion) and At is the absorbance at time t.

-

The slope of this line will be equal to -k'.

-

The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the excess reactant (k = k' / [Nucleophile]₀).

-

Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using an Arrhenius or Eyring plot.

-

Caption: Workflow for a UV-Vis kinetic study of an SN2 reaction.

Applications in Drug Development

The SN2 reaction is a fundamental transformation in medicinal chemistry and drug synthesis.[13][14] Its predictability and stereospecificity are crucial for constructing complex molecules with defined stereochemistry, which is often essential for biological activity.

-

Amide Bond Formation: While traditional amide couplings are prevalent, novel methods utilizing SN2 reactions with isocyanide nucleophiles have been developed, providing access to highly substituted secondary amides.[15][16] This expands the chemical space available for drug discovery, as more than half of all marketed drugs contain at least one amide group.[15]

-

Synthesis of Chiral Molecules: The stereospecificity of the SN2 reaction (Walden inversion) is exploited to set or invert stereocenters in a target molecule. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

Late-Stage Functionalization: The SN2 reaction can be used to introduce specific functional groups into a complex molecule late in a synthetic sequence, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. Recently developed methods have expanded the scope of SN2 reactions to previously unreactive tertiary carbons, further broadening their utility.[14]

-

Ether Synthesis: The Williamson ether synthesis, a classic SN2 reaction, is widely used to form ether linkages found in many pharmaceutical compounds.[2]

References

- 1. 8.2. Physical chemistry for SN2 and SN1 reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. SN2 reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Transition State Theory → Term [climate.sustainability-directory.com]

- 5. google.com [google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Transition state theory - Wikipedia [en.wikipedia.org]

- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. Video: SN2 Reaction: Kinetics [jove.com]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. sciencedaily.com [sciencedaily.com]

- 15. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The SN2 Reaction: A Cornerstone of Organic Chemistry Forged in Stereochemical and Kinetic Inquiry

An In-depth Technical Guide on the Discovery and History of the SN2 Reaction Mechanism

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental concept in organic chemistry, pivotal for understanding and manipulating molecular transformations, particularly in the realm of drug development and synthesis. Its elucidation is a landmark achievement, stemming from meticulous stereochemical observations and rigorous kinetic studies. This technical guide delves into the historical discovery of the SN2 mechanism, presenting the key experiments, quantitative data, and the logical progression of scientific thought that cemented its place in the canon of chemical reactivity.

The Genesis: Paul Walden's Observation of Stereochemical Inversion

The story of the SN2 reaction begins not with kinetics, but with stereochemistry. In 1896, the Latvian chemist Paul Walden reported a remarkable series of transformations that demonstrated an inversion of stereochemical configuration at a chiral center.[1] His work on the interconversion of the enantiomers of malic acid laid the crucial groundwork for understanding the three-dimensional nature of substitution reactions.[2][3]

The Walden Cycle: A Paradigm of Inversion

Walden's key experiment involved a cyclic series of reactions, starting with one enantiomer of malic acid and, through a series of substitutions, arriving at its optical antipode. This cycle, now famously known as the Walden cycle, provided the first compelling evidence that the replacement of one functional group with another could proceed with an inversion of the molecule's absolute configuration.[4][5]

Experimental Protocol: The Interconversion of Malic Acid Enantiomers

While the original 1896 publication by Walden in Berichte der deutschen chemischen Gesellschaft provides the foundational observations, the detailed experimental procedures have been refined and re-examined over the years. The core of the experiment is as follows:

Objective: To demonstrate the interconversion of (+)- and (-)-malic acid through a series of nucleophilic substitution reactions.

Materials:

-

(-)-Malic acid

-

Phosphorus pentachloride (PCl₅)

-

Silver(I) oxide (Ag₂O)

-

Water

-

Polarimeter for measuring optical rotation

Procedure:

-

Step 1: Chlorination of (-)-Malic Acid: (-)-Malic acid is treated with phosphorus pentachloride (PCl₅). The hydroxyl group is replaced by a chlorine atom, yielding (+)-chlorosuccinic acid. This reaction proceeds with an inversion of configuration at the chiral carbon.

-

Step 2: Hydrolysis of (+)-Chlorosuccinic Acid: The resulting (+)-chlorosuccinic acid is then treated with silver(I) oxide (Ag₂O) in the presence of water. The chlorine atom is replaced by a hydroxyl group, forming (+)-malic acid. This step also proceeds with an inversion of configuration.

-

Step 3 & 4: Completing the Cycle: To complete the cycle, (+)-malic acid is subjected to the same sequence of reactions: treatment with PCl₅ to give (-)-chlorosuccinic acid (inversion), followed by reaction with Ag₂O and water to regenerate (-)-malic acid (another inversion).

Analysis: The stereochemical outcome of each step was monitored by measuring the optical rotation of the products using a polarimeter. The change in the sign of the optical rotation from (-) to (+) and back to (-) provided the evidence for the inversion of configuration.

Quantitative Data: Optical Rotation in the Walden Cycle

The specific rotation values were crucial in demonstrating the inversion. While Walden's original paper provides the qualitative observation of the sign change, subsequent studies have quantified these transformations. The following table summarizes representative optical rotation data for the key compounds in the Walden cycle.

| Compound | Starting Material | Reagent | Product | Specific Rotation of Product | Stereochemical Outcome |

| (-)-Malic acid | (-)-Malic acid | PCl₅ | (+)-Chlorosuccinic acid | Positive (+) | Inversion |

| (+)-Chlorosuccinic acid | (+)-Chlorosuccinic acid | Ag₂O, H₂O | (+)-Malic acid | Positive (+) | Inversion |

| (+)-Malic acid | (+)-Malic acid | PCl₅ | (-)-Chlorosuccinic acid | Negative (-) | Inversion |

| (-)-Chlorosuccinic acid | (-)-Chlorosuccinic acid | Ag₂O, H₂O | (-)-Malic acid | Negative (-) | Inversion |

Note: The exact values of specific rotation can vary depending on the concentration, solvent, and wavelength of light used for measurement. The critical observation is the change in the sign of rotation.

The Mechanistic Elucidation: Hughes and Ingold's Kinetic and Stereochemical Studies

While Walden's work demonstrated that inversion of configuration was possible, it did not explain how or why it occurred. It was in the 1930s that Sir Christopher Ingold and Edward D. Hughes at University College London conducted a series of seminal investigations that led to the formulation of the SN2 mechanism.[6][7][8] Their work elegantly combined kinetic measurements with stereochemical analysis to propose a detailed, concerted pathway for bimolecular nucleophilic substitution.[2][9]

The Bimolecular Nature: Second-Order Kinetics

A cornerstone of Hughes and Ingold's work was the systematic study of the reaction kinetics of nucleophilic substitution reactions.[10] They observed that for many of these reactions, the rate was dependent on the concentration of both the substrate (alkyl halide) and the nucleophile.[8] This second-order kinetic behavior was a critical piece of evidence suggesting that both molecules were involved in the rate-determining step of the reaction.

The rate law for these reactions was found to be:

Rate = k[Substrate][Nucleophile]

This bimolecular rate law led to the designation "SN2," signifying a S ubstitution, N ucleophilic, 2 nd order reaction.

Experimental Protocol: Kinetic Study of the Reaction of an Alkyl Halide with a Nucleophile

Objective: To determine the rate law for the reaction of an alkyl halide with a nucleophile and demonstrate its second-order nature.

Materials:

-

An alkyl halide (e.g., ethyl bromide, CH₃CH₂Br)

-

A nucleophile (e.g., sodium iodide, NaI)

-

A suitable solvent (e.g., acetone)

-

Apparatus for monitoring the reaction progress (e.g., titration equipment to measure the concentration of a reactant or product over time, or a conductometer to measure changes in ion concentration).

Procedure:

-

Preparation of Reaction Mixtures: A series of reaction mixtures are prepared with varying initial concentrations of the alkyl halide and the nucleophile in the chosen solvent. The temperature is kept constant throughout the experiments.

-

Monitoring the Reaction: The progress of the reaction is followed by taking aliquots from the reaction mixture at specific time intervals and "quenching" the reaction (e.g., by rapid cooling or addition of a reagent that stops the reaction). The concentration of one of the reactants or products in the quenched aliquot is then determined using an appropriate analytical technique. For instance, the concentration of the remaining nucleophile (iodide) could be determined by titration.

-

Data Analysis: The concentration data is plotted against time. To determine the order of the reaction with respect to each reactant, the initial rates of the reaction are compared across experiments where the concentration of one reactant is varied while the other is held constant.

Quantitative Data: Representative Kinetic Data for an SN2 Reaction

The following table summarizes the type of data Hughes and Ingold would have collected to establish the second-order kinetics of the reaction between ethyl bromide and iodide ion in acetone.

| Experiment | [CH₃CH₂Br] (mol/L) | [I⁻] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Analysis of the data:

-

Comparing experiments 1 and 2, doubling the concentration of ethyl bromide while keeping the iodide concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to the alkyl halide.

-

Comparing experiments 1 and 3, doubling the concentration of iodide while keeping the ethyl bromide concentration constant doubles the initial rate. This indicates that the reaction is first order with respect to the nucleophile.

-

The overall order of the reaction is the sum of the orders with respect to each reactant (1 + 1 = 2), confirming the second-order kinetics.

Marrying Kinetics and Stereochemistry: The Concerted Backside Attack

The crucial insight of Hughes and Ingold was to connect the bimolecular kinetics with the stereochemical inversion observed by Walden. They proposed a concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[11] To account for the inversion of configuration, they postulated that the nucleophile must attack from the side opposite to the leaving group, a process now known as backside attack .[12]

This single-step mechanism, involving a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, perfectly explained both the second-order kinetics (as both molecules are involved in this single step) and the inversion of stereochemistry.[2][9]

Visualizing the Logical and Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts in the discovery and definition of the SN2 reaction.

Caption: Logical progression from Walden's discovery to the proposal of the SN2 mechanism.

Caption: The concerted backside attack mechanism of the SN2 reaction.

Caption: A generalized experimental workflow for determining the kinetics of an SN2 reaction.

Conclusion: An Enduring Legacy

The discovery and elucidation of the SN2 reaction mechanism stands as a testament to the power of combining different avenues of chemical inquiry. Walden's initial foray into the stereochemical consequences of substitution reactions set the stage for the definitive work of Hughes and Ingold, who masterfully integrated stereochemistry with kinetics to propose a mechanism that has stood the test of time. For researchers, scientists, and drug development professionals, a deep understanding of this history is not merely academic; it provides the foundational knowledge necessary to predict and control the outcomes of chemical reactions, a critical skill in the synthesis of complex molecules with specific biological activities. The principles of bimolecularity, backside attack, and inversion of configuration remain central to the design and execution of modern organic synthesis.

References

- 1. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Walden inversion - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceinfo.com [scienceinfo.com]

- 11. PS5 [ursula.chem.yale.edu]

- 12. byjus.com [byjus.com]

Quantum Mechanical Modeling of SN2 Transition States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The reaction proceeds via a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] This process traverses a high-energy transition state, the geometry and energetics of which dictate the reaction's feasibility and rate.[1] Understanding the intricacies of this transient species is therefore paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutics.

This technical guide provides a comprehensive overview of the quantum mechanical (QM) modeling of SN2 transition states. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into these critical reactions. We will explore the theoretical underpinnings of QM modeling, detail common computational methodologies, present quantitative data for key reaction parameters, and outline experimental protocols for model validation.

Theoretical Framework for Modeling SN2 Transition States

The SN2 reaction mechanism involves the backside attack of a nucleophile on an sp³-hybridized carbon atom, leading to an inversion of stereochemistry.[2] The transition state is a fleeting, pentacoordinated species where the nucleophile and the leaving group are partially bonded to the central carbon atom.[1] Quantum mechanics provides the theoretical foundation for modeling this complex electronic rearrangement.

At the heart of QM modeling lies the Schrödinger equation, the solution of which describes the electronic structure and energy of a molecular system. For multi-atomic systems like an SN2 reaction, exact solutions are intractable, necessitating the use of approximations. The two most prevalent QM methods for studying reaction mechanisms are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost.[3] These methods approximate the electronic energy of a system as a functional of its electron density. A variety of functionals, such as the widely used B3LYP, have been developed to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons.[3][4]

Ab initio Methods: Ab initio (from first principles) methods solve the Schrödinger equation with fewer approximations than DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy but at a significantly greater computational expense.[5] These methods are often used to benchmark the results obtained from more computationally efficient DFT calculations.

Computational Workflow for Modeling SN2 Transition States

The process of modeling an SN2 transition state using quantum mechanical methods typically follows a well-defined workflow. This involves locating the transition state structure on the potential energy surface (PES) and characterizing its energetic and geometric properties.

1. Geometry Optimization of Reactants and Products: The first step is to determine the minimum energy structures of the reactants and products. This is achieved by performing geometry optimizations, where the forces on each atom are minimized.

2. Initial Guess of the Transition State Structure: A reasonable starting geometry for the transition state is required for the optimization algorithm. This can be generated by various methods, including linear interpolation between reactant and product geometries or by using more sophisticated automated transition state search algorithms.[6]

3. Transition State Optimization: Specialized algorithms are employed to locate the transition state, which is a first-order saddle point on the potential energy surface. This means it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

4. Frequency Calculation: A frequency calculation is crucial to verify the nature of the stationary point found. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking of the carbon-leaving group bond and the formation of the carbon-nucleophile bond).

5. Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the desired minima on the potential energy surface.

6. Single-Point Energy Calculation: To obtain a more accurate energy for the transition state, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.

Quantitative Data from Computational Studies

Quantum mechanical calculations provide a wealth of quantitative data that can be used to characterize SN2 transition states. This data is invaluable for comparing the reactivity of different substrates and nucleophiles, and for understanding the influence of solvents.

Table 1: Calculated Activation Energies for SN2 Reactions

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate.

| Reaction | Nucleophile | Leaving Group | Solvent Model | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |

| CH₃Cl + Cl⁻ | Cl⁻ | Cl⁻ | Cyclohexane (PCM) | DFT (B3LYP) | 6-31+G | 12.2 | [3] |

| CH₃Cl + Cl⁻ | Cl⁻ | Cl⁻ | Acetonitrile (PCM) | DFT (B3LYP) | 6-31+G | 17.3 | [3] |

| CH₃Cl + Br⁻ | Br⁻ | Cl⁻ | Cyclohexane (PCM) | DFT (B3LYP) | 6-31+G | 11.1 | [3] |

| CH₃Cl + Br⁻ | Br⁻ | Cl⁻ | Acetonitrile (PCM) | DFT (B3LYP) | 6-31+G | 14.3 | [3] |

| (S)-2-bromopentane + OH⁻ | OH⁻ | Br⁻ | Water (PCM) | DFT (B3LYP) | 6-31+G* | 22.5 | [7] |

Note: PCM refers to the Polarizable Continuum Model, a common implicit solvation model.

Table 2: Key Geometric Parameters of SN2 Transition States

The geometry of the transition state, particularly the lengths of the forming and breaking bonds, provides insight into the reaction mechanism.

| Reaction | Parameter | Description | Value (Å) | Reference |

| CH₃Cl + F⁻ | C-F bond length | Forming bond with nucleophile | 2.10 | [8] |

| CH₃Cl + F⁻ | C-Cl bond length | Breaking bond with leaving group | 2.08 | [8] |

| (S)-2-bromopentane + OH⁻ | C-Br bond length | Bond to the leaving group | 2.35 | [7] |

| (S)-2-bromopentane + OH⁻ | C-O bond length | Forming bond with the nucleophile | 2.05 | [7] |

Energetic Profile of an SN2 Reaction

The energetic profile of an SN2 reaction can be visualized with a reaction coordinate diagram. In the gas phase, the reaction often proceeds through the formation of a pre-reaction complex and a post-reaction complex, resulting in a double-well potential energy surface.[3] In solution, these complexes are often less stable due to solvation, and the reaction profile may exhibit a single barrier.

Experimental Protocols for Validation

Experimental validation is crucial for assessing the accuracy of computational models. The following are key experimental techniques used to study SN2 reactions.

Reaction Kinetics Measurements

The rate of an SN2 reaction can be determined experimentally by monitoring the change in concentration of reactants or products over time.[9] This data can then be used to calculate the experimental activation energy, providing a direct point of comparison with computational results.

Methodology: UV-Vis Spectrophotometry

-

Preparation of Stock Solutions: Prepare stock solutions of the alkyl halide and the nucleophile in a suitable solvent (e.g., ethanol).

-